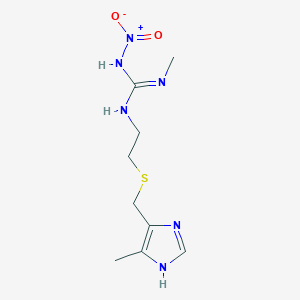![molecular formula C6H3BrFN3 B13931010 5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)
5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. The NH group of this intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification and characterization to ensure the desired product’s quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Research: It serves as a tool for studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This makes it a potential candidate for developing anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 6-Fluoro-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Compared to other similar compounds, it offers a distinct combination of electronic properties and chemical reactivity, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H3BrFN3 |
|---|---|
Peso molecular |
216.01 g/mol |
Nombre IUPAC |
5-bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H3BrFN3/c7-6-3(8)1-4-5(10-6)2-9-11-4/h1-2H,(H,9,11) |
Clave InChI |
BBHSACMFDCARHF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=C1F)Br)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13930929.png)

![Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13930934.png)

![5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene](/img/structure/B13930950.png)

![1,1-Dimethylethyl 4-[(5-chloro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B13930958.png)
![5-Chlorobenzo[d]thiazol-7-amine](/img/structure/B13930966.png)

![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)



